molecular formula C6H14ClNO2 B554704 Pht-val-OH CAS No. 6306-54-3

Pht-val-OH

Cat. No. B554704
CAS RN: 6306-54-3
M. Wt: 247.25 g/mol
InChI Key: KUGLDBMQKZTXPW-JEDNCBNOSA-N
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Description

“Pht-val-OH” is a chemical compound with the IUPAC name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid . It has a molecular weight of 247.25 and its InChI code is 1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) .


Synthesis Analysis

The synthesis of PHTs involves the condensation of aromatic diamines and paraformaldehyde . A specific method for synthesizing PHT-VAL-OH from Phthalic anhydride and L-Valine has been mentioned .


Molecular Structure Analysis

The molecular formula of “Pht-val-OH” is C13H13NO4 . The average mass is 247.247 Da and the mono-isotopic mass is 247.084457 Da .


Physical And Chemical Properties Analysis

“Pht-val-OH” is a solid at room temperature . It has a storage temperature of 4°C .

Scientific Research Applications

β-Hydroxybutyrate and Polymer Poly-β-Hydroxybutyrate in Health and Disease

Research on β-hydroxybutyrate (β-OHB) and its polymer poly-β-hydroxybutyrate (PHB) elucidates their roles in mammalian health and disease. β-OHB, a significant ketone body produced during ketosis, is synthesized in the liver and can serve as an alternative energy source. PHB, particularly its short-chain, complexed form (cPHB), is found in various tissues and associated with pathological states such as atherosclerotic plaques. The study highlights the potential therapeutic benefits of inducing mild hyperketonemia and explores PHB's mechanisms of action, especially in the heart, where its accumulation is linked to elevated atherogenic lipid profiles (Dedkova & Blatter, 2014).

Metal and Metal-Oxide Nanozymes in Environmental Restoration

Metal and metal-oxide nanozymes demonstrate enzyme-mimicking activities that could surpass natural enzymes in stability, recyclability, and cost-effectiveness. These nanozymes hold promise for eco-environmental restoration, particularly in the removal and transformation of phenolic contaminants (R-OH) in aquatic ecosystems. Their enzymatic characteristics and catalytic mechanisms offer new directions for the application of artificial nanozymes in environmental cleanup efforts (Chen et al., 2019).

Peptide Chemistry: Structure-Activity Relationships

In peptide chemistry, the study of structure-activity relationships of peptides like alpha- and beta-melanocyte stimulating hormones provides insights into designing potent peptides with therapeutic applications. The research encompasses the synthesis of peptides, exploration of D-amino acids to alter peptide activity, and the development of novel opioid receptor agonists and antagonists. This field contributes to our understanding of peptide-based drugs and their potential in treating various conditions, including opioid addiction (Okada, 2009).

Polyhydroxyalkanoates (PHAs) for Biomedical Applications

PHAs, including polyhydroxybutyrate (PHB) and its copolymers, are biodegradable polymers with significant potential in biomedical applications. Their properties can be tailored for specific uses, such as surgical sutures, scaffolds, grafts, and drug delivery systems. The control over the mechanical properties of PHAs through the variation of monomer concentration offers a path towards designing materials that meet specific medical needs, offering alternatives to traditional plastics and contributing to pollution reduction (Grigore et al., 2019).

Safety And Hazards

The safety information for “Pht-val-OH” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPGCXIZVZSEC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pht-val-OH

CAS RN

6306-54-3
Record name 6306-54-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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